2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid
CAS No.:
Cat. No.: VC20460804
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14O2S |
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Molecular Weight | 174.26 g/mol |
IUPAC Name | 2-[1-(ethylsulfanylmethyl)cyclopropyl]acetic acid |
Standard InChI | InChI=1S/C8H14O2S/c1-2-11-6-8(3-4-8)5-7(9)10/h2-6H2,1H3,(H,9,10) |
Standard InChI Key | CYQGYZDQYZEVTM-UHFFFAOYSA-N |
Canonical SMILES | CCSCC1(CC1)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Basic Chemical Data
The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-(1-((ethylthio)methyl)cyclopropyl)acetic acid. Key physicochemical identifiers are summarized in Table 1.
Table 1: Fundamental chemical properties of 2-(1-((ethylthio)methyl)cyclopropyl)acetic acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1462394-55-3 | |
Molecular Formula | C8H14O2S | |
Molecular Weight | 174.26 g/mol | |
Purity | ≥98% | |
Storage Conditions | Ambient temperature |
The molecular structure comprises a cyclopropane ring substituted with a methyl group bearing an ethylthio side chain and an acetic acid group. This configuration introduces steric strain due to the cyclopropane’s bond angles, while the ethylthio group contributes to the molecule’s lipophilicity .
Spectral Characterization
While direct spectral data for this compound is absent in the provided sources, analogous compounds such as 2-(1-((methylthio)methyl)cyclopropyl)acetic acid (CAS 1001907-63-6) offer insights. For example, nuclear magnetic resonance (NMR) spectra of the methylthio analog reveal characteristic cyclopropane proton resonances at δ 0.54 ppm (multiplet, 4H) and methylthio singlet at δ 2.39 ppm . By extension, the ethylthio variant would exhibit a triplet for the ethyl group’s terminal methyl (δ ~1.25 ppm) and a quartet for the adjacent methylene (δ ~2.50 ppm) .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 2-(1-((ethylthio)methyl)cyclopropyl)acetic acid can be inferred from methods used for structurally related compounds. A patent detailing the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid (CAS 162515-68-6) provides a foundational approach . The protocol involves:
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Ring-opening of cyclopropanedimethanol cyclic sulfite with a thiolate nucleophile (e.g., potassium thioacetate).
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Sulfonic acid esterification using methanesulfonyl or tosyl chloride.
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Nucleophilic substitution with cyanide to introduce a nitrile group.
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Alkaline hydrolysis to convert the nitrile to a carboxylic acid .
Optimized Reaction Conditions
Example protocols adapted from the methylthio analog’s synthesis suggest:
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Solvent systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for facilitating nucleophilic substitutions.
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Temperature: Reactions typically proceed at 50–100°C to overcome cyclopropane ring strain and ensure complete conversion.
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Work-up: Ethyl acetate extraction followed by aqueous washes and sodium sulfate drying yields crude product, which can be purified via recrystallization or chromatography .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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Cyclopropane ring: Prone to ring-opening reactions under acidic or oxidizing conditions.
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Ethylthio group: Susceptible to oxidation, forming sulfoxides or sulfones if exposed to peroxides.
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Carboxylic acid: Can undergo decarboxylation at elevated temperatures (>150°C) .
Storage under inert atmospheres (e.g., nitrogen) at ambient temperature is recommended to mitigate degradation .
Solubility and Partitioning
Predicted properties using the molecular formula and substituents:
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Aqueous solubility: Low due to the hydrophobic cyclopropane and ethylthio groups.
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LogP (octanol-water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in drug design .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid is structurally analogous to intermediates used in leukotriene receptor antagonist synthesis, such as montelukast (Singulair®) . The ethylthio group may serve as a precursor for introducing sulfur-containing pharmacophores, which are prevalent in antiviral and anti-inflammatory agents .
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